(4-Methoxybenzyl)(2-methoxyethyl)amine

Lipophilicity Drug Design Physicochemical Properties

Researchers aiming to optimize CNS drug candidates often struggle to balance lipophilicity, solubility, and BBB permeability. (4-Methoxybenzyl)(2-methoxyethyl)amine (CAS 103464-79-5) directly addresses this challenge. Its unique combination of properties simplifies lead optimization. - Optimized CNS Profile: LogP 1.53-1.82 and TPSA 30.49 Ų align with established BBB penetration guidelines. - Dual Solubility & Permeability: High water solubility (13.9-29.6 g/L) enhances oral bioavailability alongside passive membrane permeability. - Reliable Supply: Consistent commercial purity (≥98%) ensures reproducible synthetic and analytical results.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 103464-79-5
Cat. No. B034845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxybenzyl)(2-methoxyethyl)amine
CAS103464-79-5
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCOCCNCC1=CC=C(C=C1)OC
InChIInChI=1S/C11H17NO2/c1-13-8-7-12-9-10-3-5-11(14-2)6-4-10/h3-6,12H,7-9H2,1-2H3
InChIKeyRXQJAXYUATYDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Specifications for (4-Methoxybenzyl)(2-methoxyethyl)amine


(4-Methoxybenzyl)(2-methoxyethyl)amine, also known as 2-methoxy-N-(4-methoxybenzyl)ethanamine, is a secondary amine building block [1] with the molecular formula C11H17NO2 . This compound features both a 4-methoxybenzyl group and a 2-methoxyethyl group attached to the central nitrogen atom . Its physicochemical properties, including a reported LogP of 1.53–1.82 [2] and a computed water solubility of ~13.9–29.6 g/L [3], make it a versatile intermediate for organic synthesis, particularly in medicinal chemistry and materials science applications.

Secondary amine building block for medicinal chemistry and materials science
Supports lead optimization where balanced logP and solubility are reviewed
Dual methoxybenzyl/methoxyethyl architecture enables diversity-oriented synthesis

Why This Amine Is Not Interchangeable with Generic Benzylamines


While structurally related amines like 4-methoxybenzylamine or 2-methoxyethylamine may appear superficially similar, they cannot be directly substituted for (4-Methoxybenzyl)(2-methoxyethyl)amine in synthetic or biological applications. The presence of both the 4-methoxybenzyl and 2-methoxyethyl groups on the same nitrogen atom confers a distinct combination of steric bulk, electronic properties, and hydrogen-bonding capacity . This unique architecture directly influences reaction selectivity, metabolic stability, and target binding affinity. The following evidence demonstrates that (4-Methoxybenzyl)(2-methoxyethyl)amine offers quantifiable differentiation in key performance dimensions relative to its closest analogs, validating its selection over generic alternatives [1].

Lipophilicity shift
The para-methoxy group significantly increases logP relative to unsubstituted benzyl analogs; N-benzyl-2-methoxyethylamine may not replicate permeability profiles.
Steric and electronic mismatch
The combination of 4-methoxybenzyl and 2-methoxyethyl groups on the same nitrogen creates a steric/electronic environment that simpler benzylamines or primary amines cannot reproduce.
Hydrogen-bonding and TPSA differences
Secondary amine character and the 2-methoxyethyl group reduce TPSA compared to 4-methoxybenzylamine, potentially altering passive permeability and target-binding profiles.

Quantitative Differentiation from Structurally Related Building Blocks


Enhanced Lipophilicity vs. N-Benzyl-2-methoxyethylamine

The para-methoxy substitution in (4-Methoxybenzyl)(2-methoxyethyl)amine significantly increases lipophilicity compared to the unsubstituted benzyl analog. (4-Methoxybenzyl)(2-methoxyethyl)amine exhibits a LogP of 1.53–1.82 [1], whereas N-benzyl-2-methoxyethylamine has a calculated LogP of 1.2 . This difference of +0.3 to +0.6 LogP units translates to a 2- to 4-fold increase in octanol-water partition coefficient, which can critically influence membrane permeability and bioavailability in drug candidates.

Lipophilicity
Data to verify
1.53–1.82 vs 1.2 (Δ +0.3–0.6)
Supports logP optimization in CNS-lead design
Cross-study comparable; source review recommended
Lipophilicity Drug Design Physicochemical Properties

Greater Molecular Complexity and Rotatable Bond Count

The compound possesses a higher number of rotatable bonds (6) compared to simpler analogs like 4-methoxy-N-methylbenzylamine (3 rotatable bonds) or N-ethyl-4-methoxybenzylamine (4 rotatable bonds) . This increased flexibility can be advantageous for exploring diverse conformational space in target binding, but it also presents a trade-off in terms of entropy penalty upon binding. The specific combination of rotatable bonds and the 2-methoxyethyl chain provides a unique scaffold for medicinal chemistry exploration that simpler analogs cannot replicate [1].

Rotatable bonds
Reported
6 vs 3–4
Enables exploration of conformational space in target binding
Class-level inference; apply with context
Molecular Complexity Drug Design Chemical Space

Superior Water Solubility vs. Bis(4-methoxybenzyl)amine

The presence of the 2-methoxyethyl group significantly enhances aqueous solubility. (4-Methoxybenzyl)(2-methoxyethyl)amine has an estimated water solubility of 13.9–29.6 g/L [1], whereas the bulkier bis(4-methoxybenzyl)amine has a much lower solubility (<1 g/L estimated) . This higher solubility facilitates its use in aqueous reaction media and simplifies workup procedures, reducing the need for specialized equipment or solvents.

Water solubility
Reported
13.9–29.6 g/L
Supports aqueous synthesis and purification workflows
>10-fold higher vs bis(4-methoxybenzyl)amine
Solubility Formulation Synthetic Utility

Distinct Hydrogen Bonding Profile (TPSA) Compared to Primary Amines

The topological polar surface area (TPSA) of (4-Methoxybenzyl)(2-methoxyethyl)amine is 30.49 Ų , which is significantly lower than that of primary amine counterparts like 4-methoxybenzylamine (TPSA = 35.25 Ų) [1] due to the secondary amine structure and the electron-donating 2-methoxyethyl group. This reduced TPSA can enhance passive membrane permeability and may improve blood-brain barrier penetration in CNS-targeted drug candidates [2].

TPSA
Reported
30.49 Ų vs 35.25 Ų
Lower TPSA may support passive permeability studies
Cross-study comparable; verify for specific assays
Hydrogen Bonding Drug Design Physicochemical Properties

Commercial Purity and Storage Stability

Commercial suppliers provide this compound with a minimum purity specification of 97% (GC) , with some offering up to 98% . This is comparable to or exceeds the purity levels typically available for 4-methoxybenzylamine (95–99%) . Importantly, the compound is specified for long-term storage in a cool, dry place , indicating acceptable stability under standard laboratory conditions. These specifications ensure consistent performance in sensitive reactions and reduce the need for further purification.

Purity & stability
Supplier specification
≥97% (GC)
Reduces batch-to-batch variability in synthesis
Cool, dry storage recommended; verify lot COA
Quality Control Procurement Stability

Optimal Application Scenarios Based on Evidence


Scaffold for CNS-Penetrant Drug Candidates

Given its favorable LogP (1.53–1.82) and reduced TPSA (30.49 Ų) compared to primary amines [1], this compound is a superior starting point for designing molecules intended to cross the blood-brain barrier. The combination of moderate lipophilicity and a low polar surface area aligns with established guidelines for CNS drug design [2].

Intermediate for Orally Bioavailable Molecules

The enhanced lipophilicity (+0.3 to +0.6 LogP vs. the unsubstituted benzyl analog) [1] and high water solubility (13.9–29.6 g/L) [2] make this amine a valuable building block for optimizing oral bioavailability. It can be incorporated into lead compounds to improve both passive membrane permeability and aqueous solubility, a dual optimization that is often challenging .

Building Block for Diversity-Oriented Synthesis

With six rotatable bonds [1], this compound offers greater conformational flexibility than simpler analogs (e.g., 4-methoxy-N-methylbenzylamine, 3 rotatable bonds) [2]. This flexibility, combined with its secondary amine functionality, makes it ideal for generating diverse libraries of compounds through reductive amination, N-alkylation, or acylation reactions .

Reference Standard for Analytical Method Development

The high commercial purity (97–98%) [1] and well-defined physicochemical properties (e.g., LogP, TPSA, solubility) [2] make this compound a suitable reference standard for developing and validating HPLC, GC, or LC-MS methods. Its consistent quality ensures reliable calibration curves and method reproducibility .

Application
Selection Property
Validation Focus
CNS-penetrant scaffold design
logP and TPSA profile
BBB permeability models
Oral bioavailability optimization research
Solubility and lipophilicity balance
Oral exposure models
Diversity-oriented synthesis
Conformational flexibility (rotatable bonds)
Library generation and reaction scope
Analytical method development
High purity and defined physicochemical properties
HPLC/GC calibration reproducibility

Technical Documentation Hub

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36 linked technical documents
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